2-Diethylaminoethyl hexanoate

Description

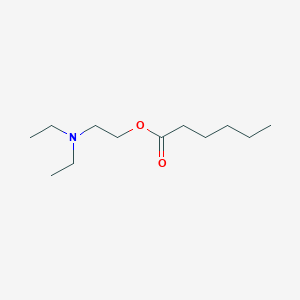

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIJVYPRKAWFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564151 | |

| Record name | 2-(Diethylamino)ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10369-83-2 | |

| Record name | Diethyl aminoethyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10369-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-(diethylamino)ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 2-Diethylaminoethyl Hexanoate (DA-6) in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate (DA-6), a synthetic plant growth regulator, has demonstrated broad-spectrum efficacy in enhancing plant growth, improving stress tolerance, and increasing crop yields. This technical guide provides a comprehensive overview of the core mechanisms of action of DA-6 in plants, with a focus on its influence on hormonal regulation, enzyme activity, photosynthesis, and stress response signaling pathways. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways to facilitate a deeper understanding for research and development professionals in the agricultural and plant science sectors.

Introduction

This compound (DA-6) is a tertiary amine ester that acts as a plant growth regulator.[1] Unlike traditional plant hormones, DA-6 does not directly mimic the function of endogenous hormones but rather modulates their synthesis and signaling pathways, leading to a more balanced and robust physiological response.[1][2] Its application has been shown to be effective across a wide range of plant species and under various environmental conditions, making it a subject of significant interest in modern agriculture.[3] This guide delves into the molecular and physiological underpinnings of DA-6's mode of action.

Core Mechanisms of Action

The efficacy of DA-6 stems from its multifaceted influence on several key physiological and biochemical processes within the plant.

Hormonal Regulation

DA-6 significantly impacts the homeostasis of endogenous plant hormones, creating a favorable balance for growth and development. It has been observed to modulate the levels of auxins, cytokinins, gibberellins, and abscisic acid.

-

Auxins and Cytokinins: DA-6 has been shown to increase the endogenous levels of indole-3-acetic acid (IAA) and cytokinins such as zeatin riboside (ZR).[3] This is achieved, in part, by upregulating the expression of cytokinin biosynthesis genes (e.g., IPT) and downregulating cytokinin decomposition genes (e.g., CKX).[4] The altered auxin-to-cytokinin ratio promotes cell division and differentiation, leading to enhanced growth.

-

Gibberellins and Abscisic Acid: Treatment with DA-6 often leads to an increase in gibberellin (GA) content, which promotes cell elongation and germination.[5] Conversely, under certain stress conditions, DA-6 can lead to a decrease in abscisic acid (ABA) levels, a hormone typically associated with stress-induced growth inhibition.[3][5] However, under low-temperature stress, DA-6 can help maintain higher ABA levels, which is crucial for inducing cold tolerance.[4]

Enhancement of Enzyme Activity

DA-6 application leads to a significant increase in the activity of several key enzymes involved in primary and secondary metabolism, as well as stress responses.

-

Antioxidant Enzymes: DA-6 enhances the plant's capacity to scavenge reactive oxygen species (ROS) by increasing the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT).[6] This is a critical mechanism for protecting cells from oxidative damage under stress conditions.

-

Nitrogen Metabolism: A notable effect of DA-6 is the increased activity of nitrate reductase, a key enzyme in nitrogen assimilation.[2] This leads to improved nitrogen uptake and utilization, contributing to enhanced protein synthesis and overall growth.

-

Photosynthetic Enzymes: DA-6 has been shown to boost the activity of key photosynthetic enzymes such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and phosphoenolpyruvate carboxylase (PEPCase), leading to more efficient carbon fixation.[3]

Photosynthesis and Carbon Metabolism

By influencing both biochemical and physiological aspects of photosynthesis, DA-6 leads to an overall increase in carbon assimilation.

-

Chlorophyll Content: DA-6 treatment increases the chlorophyll content in leaves, allowing for greater light absorption.[2]

-

Photosynthetic Rate: The net photosynthetic rate (Pn) is often elevated following DA-6 application, which is a direct consequence of increased enzyme activity and chlorophyll content.[3]

-

Photosystem II (PSII) Efficiency: DA-6 improves the photochemical efficiency of PSII, as indicated by increased Fv/Fm and ΦPSII values, and a decrease in non-photochemical quenching (NPQ).[3]

Stress Response and Signaling

DA-6 plays a crucial role in enhancing plant tolerance to a variety of abiotic stresses, including cold, drought, and salinity.

-

Cold Stress: Under low-temperature conditions, DA-6 has been shown to induce the expression of C-repeat binding factor (CBF) genes.[4] The CBF signaling pathway is a central regulator of cold acclimation, leading to the expression of a suite of downstream cold-responsive (COR) genes that protect the plant from freezing damage.

-

Drought and Salinity Stress: DA-6 helps plants cope with water deficit and high salinity by promoting osmotic adjustment through the accumulation of compatible solutes and by enhancing the antioxidant defense system to mitigate oxidative stress.[5][7]

Quantitative Data on the Effects of DA-6

The following tables summarize the quantitative effects of DA-6 on various plant parameters as reported in the scientific literature.

Table 1: Effect of DA-6 on Plant Growth Parameters

| Plant Species | DA-6 Concentration | Parameter | % Change (compared to control) | Reference |

|---|---|---|---|---|

| Corn | 20 mg/L | Plant Height | +21.5% | [3] |

| Corn | 20 mg/L | Root Length | +7.9% | [3] |

| Corn | 20 mg/L | Shoot Dry Weight | +35.9% | [3] |

| Corn | 20 mg/L | Root Dry Weight | +51.2% | [3] |

| Soybean | 10 mg/L | Plant Height | +19.0% | [3] |

| Soybean | 10 mg/L | Root Length | +9.0% | [3] |

| Soybean | 30-60 mg/L | Leaf Area | +18.7% | [8] |

| Soybean | 30-60 mg/L | Leaf Dry Weight | +66.4% |[8] |

Table 2: Effect of DA-6 on Plant Hormone Levels

| Plant Species | DA-6 Treatment | Hormone | Change (compared to control) | Reference |

|---|---|---|---|---|

| Corn | 20 mg/L | IAA | Increased | [3] |

| Corn | 20 mg/L | Zeatin Riboside | Increased | [3] |

| Corn | 20 mg/L | GA3 | Increased | [3] |

| Corn | 20 mg/L | ABA | Decreased | [3] |

| Soybean | 10 mg/L | IAA | Increased | [3] |

| Soybean | 10 mg/L | Zeatin Riboside | Increased | [3] |

| Soybean | 10 mg/L | GA3 | Increased | [3] |

| Soybean | 10 mg/L | ABA | Decreased | [3] |

| White Clover | 2 mM (seed priming) | IAA | Increased | [5] |

| White Clover | 2 mM (seed priming) | Gibberellin | Increased | [5] |

| White Clover | 2 mM (seed priming) | Cytokinin | Increased | [5] |

| White Clover | 2 mM (seed priming) | ABA | Decreased |[5] |

Table 3: Effect of DA-6 on Enzyme Activity

| Plant Species | DA-6 Concentration | Stress Condition | Enzyme | % Change (compared to control) | Reference |

|---|---|---|---|---|---|

| Cold-tolerant seedlings | 25 mg/L | Low Temperature (24h) | POD | +68.95% | [6] |

| Cold-sensitive seedlings | 25 mg/L | Low Temperature (24h) | SOD | +160.63% | [6] |

| Cold-sensitive seedlings | 25 mg/L | Low Temperature (24h) | CAT | +85.56% | [6] |

| White Clover | 1.5 mM | Drought | SOD, POD, CAT | Increased | [7] |

| Grape | 20 mg/L | Selenium | Antioxidant Enzymes | Increased | [9] |

| Corn | 20 mg/L | Normal | RuBisCO, PEPCase | Increased | [3] |

| Soybean | 10 mg/L | Normal | RuBisCO, PEPCase | Increased |[3] |

Table 4: Effect of DA-6 on Photosynthetic Parameters

| Plant Species | DA-6 Concentration | Parameter | % Change (compared to control) | Reference |

|---|---|---|---|---|

| Corn | 20 mg/L | Net Photosynthetic Rate | Increased | [3] |

| Soybean | 10 mg/L | Net Photosynthetic Rate | Increased | [3] |

| Soybean | 60 mg/L | Leaf Area Index | +32.2-49.3% | [8] |

| Soybean | 60 mg/L | Net Photosynthesis Rate | +24.1-27.2% | [8] |

| Soybean | 30-60 mg/L | Soluble Sugar Content | +38.2% | [8] |

| Soybean | 30-60 mg/L | Soluble Protein Content | +27.7% |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on DA-6.

Plant Material and DA-6 Treatment

-

Plant Growth: Plants are typically grown in a controlled environment (growth chamber or greenhouse) with a defined photoperiod, temperature, and humidity.

-

DA-6 Application: DA-6 is commonly applied as a foliar spray at concentrations ranging from 10 to 100 mg/L. For seed treatment, seeds are soaked in a DA-6 solution (e.g., 2 mM) for a specified duration before sowing.[3][5]

Measurement of Antioxidant Enzyme Activity

-

Enzyme Extraction:

-

Harvest fresh plant tissue (e.g., 0.5 g) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8, containing 1 mM EDTA and 2% w/v PVPP).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

-

Collect the supernatant for enzyme assays.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

-

The reaction mixture typically contains 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.

-

The reaction is initiated by placing the tubes under a light source (e.g., fluorescent lamp) for a defined period (e.g., 15-20 minutes).

-

The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

-

-

Catalase (CAT) Activity Assay:

-

CAT activity is determined by monitoring the decomposition of H₂O₂.

-

The reaction mixture contains 50 mM phosphate buffer (pH 7.0) and the enzyme extract.

-

The reaction is initiated by adding H₂O₂ (e.g., 10 mM final concentration).

-

The decrease in absorbance at 240 nm is recorded for a specific time.

-

Enzyme activity is calculated using the extinction coefficient of H₂O₂.

-

-

Peroxidase (POD) Activity Assay:

-

POD activity is often measured using guaiacol as the substrate.

-

The reaction mixture contains 50 mM phosphate buffer (pH 7.0), guaiacol (e.g., 9 mM), and the enzyme extract.

-

The reaction is started by adding H₂O₂ (e.g., 10 mM).

-

The increase in absorbance at 470 nm due to the formation of tetraguaiacol is monitored.

-

Enzyme activity is calculated using the extinction coefficient of tetraguaiacol.

-

Quantification of Endogenous Plant Hormones

-

Extraction and Purification:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Extract the hormones with a suitable solvent (e.g., 80% methanol) at low temperature.

-

The extract is then purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.

-

-

Quantification by HPLC-UV or LC-MS/MS:

-

The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a tandem mass spectrometer (LC-MS/MS).

-

A reverse-phase C18 column is commonly used for separation.

-

The mobile phase typically consists of a gradient of methanol or acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid).

-

Hormones are identified and quantified by comparing their retention times and mass spectra with those of authentic standards.

-

Gene Expression Analysis by qRT-PCR

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from plant tissues using a commercial kit or a standard protocol (e.g., Trizol method).

-

The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

qRT-PCR is performed using a real-time PCR system and a fluorescent dye such as SYBR Green.

-

Gene-specific primers for the target genes (e.g., CBF, IPT, CKX) and a reference gene (e.g., actin or ubiquitin) are designed.

-

The PCR reaction typically includes cDNA, primers, and a master mix containing DNA polymerase, dNTPs, and SYBR Green.

-

The thermal cycling conditions usually consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways influenced by DA-6.

Figure 1: Proposed hormonal regulation pathway by DA-6.

Figure 2: DA-6 mediated stress response pathways.

Figure 3: Influence of DA-6 on photosynthesis and metabolism.

Conclusion

This compound acts as a potent plant growth regulator through a complex and interconnected network of physiological and biochemical pathways. Its primary mechanism involves the modulation of endogenous hormone levels, leading to a favorable balance for growth. This is complemented by its ability to enhance the activity of key enzymes involved in photosynthesis, nitrogen metabolism, and antioxidant defense. Furthermore, DA-6 activates specific stress-responsive signaling pathways, such as the CBF pathway for cold tolerance, thereby improving plant resilience to adverse environmental conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of DA-6 in agricultural applications. Future research should focus on identifying the primary cellular receptors of DA-6 and further elucidating the upstream signaling cascades to provide a more complete picture of its mode of action.

References

- 1. Buy this compound | 10369-83-2 [smolecule.com]

- 2. Details introduction of DA-6 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. cropj.com [cropj.com]

- 4. Frontiers | Exogenous DA-6 Improves the Low Night Temperature Tolerance of Tomato Through Regulating Cytokinin [frontiersin.org]

- 5. Frontiers | Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl aminoethyl hexanoate reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of DA-6 and MC on the growth, physiology, and yield characteristics of soybean - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Diethylaminoethyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Diethylaminoethyl hexanoate, a compound of interest for various applications, including its role as a plant growth regulator. The following sections detail the core synthetic methodologies, present quantitative data from cited experiments, and provide detailed experimental protocols and visual representations of the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound (also known as DA-6) is primarily achieved through two main routes: direct esterification of hexanoic acid and its derivatives, and to a lesser extent, transesterification.

Direct Esterification of Hexanoic Acid with 2-Diethylaminoethanol

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of hexanoic acid with 2-diethylaminoethanol. This reaction typically involves heating the two reactants, often in the presence of an acid catalyst, to form the ester and water. The removal of water as it is formed drives the equilibrium towards the product.[1]

Key features of this pathway include:

-

Starting Materials: Hexanoic acid and 2-diethylaminoethanol.[1]

-

Catalysts: Acid catalysts such as sulfuric acid are commonly used to facilitate the reaction.[1] Alternatively, organometallic catalysts like tetrabutyl titanate have been shown to be effective.[2]

-

Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as toluene or xylene, to allow for the azeotropic removal of water.[1][2]

A notable variation of this method is the one-step synthesis of this compound citrate, where the esterification is followed by the addition of citric acid to form the citrate salt.[2]

Reaction of Hexanoyl Chloride with 2-Diethylaminoethanol

An alternative to using hexanoic acid is the reaction of its more reactive derivative, hexanoyl chloride, with 2-diethylaminoethanol. This method avoids the need for an acid catalyst and can often be performed at lower temperatures. However, it presents its own challenges.

Key aspects of this pathway are:

-

Starting Materials: Hexanoyl chloride and 2-diethylaminoethanol.

-

Reaction Conditions: The reaction is often carried out in a non-protic solvent like chloroform. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.

-

Drawbacks: Hexanoyl chloride is highly susceptible to hydrolysis and is corrosive, which can pose challenges for storage, handling, and equipment.[2]

Transesterification

Transesterification is another potential route for the synthesis of this compound. This process involves the reaction of an existing ester (e.g., methyl hexanoate or ethyl hexanoate) with 2-diethylaminoethanol in the presence of a catalyst. The equilibrium is driven by the removal of the more volatile alcohol byproduct. While a common industrial process for ester synthesis, specific detailed protocols for this compound via this method are less commonly reported in the literature compared to direct esterification.

Quantitative Data Summary

The following table summarizes quantitative data from a documented synthesis of this compound citrate via direct esterification.

| Parameter | Value | Reference |

| Reactants | ||

| Hexanoic Acid | 0.125 Kmol | [2] |

| 2-Diethylaminoethanol | 0.125 Kmol | [2] |

| Catalyst | ||

| Tetrabutyl titanate | 450 g | [2] |

| Solvent | ||

| Toluene | 13 L | [2] |

| Reaction Conditions | ||

| Temperature | 125-145 °C | [2] |

| Reaction Time | 4 - 4.5 hours | [2] |

| Product Yield | 92.9% | [2] |

Note: The cited patent describes the synthesis of the citrate salt. The yield is for the final salt product.

Under different optimized conditions for various 2-diethylaminoethyl derivatives, yields ranging from 78% to 95% have been reported.[1] The molar ratio of aminoalcohol to carboxylic acid was 0.75:1 in the presence of 3-4% catalyst by weight in xylene at 140°C for 6 hours.[1]

Experimental Protocols

Detailed Methodology for the One-Step Synthesis of this compound Citrate

This protocol is adapted from a patented procedure for the synthesis of this compound citrate.[2]

Materials:

-

Hexanoic acid

-

2-Diethylaminoethanol

-

Tetrabutyl titanate (catalyst)

-

Toluene (solvent)

-

Citric acid monohydrate

-

Anhydrous ethanol

Equipment:

-

Reaction kettle equipped with an oil-water separator and a stirrer

-

Heating mantle

-

Condenser

Procedure:

-

Charge the reaction kettle with toluene, hexanoic acid, and 2-diethylaminoethanol in equimolar amounts.

-

Add the catalyst, tetrabutyl titanate.

-

Heat the mixture to a kettle temperature of 125-145 °C to initiate the reflux of toluene.

-

Maintain the reflux for 4 to 4.5 hours. During this time, the water produced from the condensation reaction is collected and removed using the oil-water separator.

-

Monitor the extent of the reaction by measuring the volume of water collected.

-

Once the reaction has reached 85-95% completion, begin to distill off the toluene from the oil-water separator.

-

Continue to heat the kettle to a temperature of 170-180 °C to remove the remaining toluene, then stop heating.

-

Cool the reaction mixture to 80-90 °C.

-

Add citric acid monohydrate and anhydrous ethanol to the reaction kettle.

-

Stir the mixture at 80-90 °C until the citric acid is completely dissolved.

-

Discharge the product solution into a suitable container and allow it to cool for crystallization.

-

Filter the crystalline product and dry it to obtain this compound citrate.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core synthesis pathways described.

References

An In-depth Technical Guide to 2-Diethylaminoethyl Hexanoate (CAS 10369-83-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic plant growth regulator with the CAS number 10369-83-2. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity with a focus on its mechanism of action in plants. It is designed to be a valuable resource for researchers in the fields of agriculture, plant science, and agrochemical development. While its primary application is in agriculture, this guide will also touch upon its broader chemical characteristics relevant to drug development professionals. All quantitative data is presented in structured tables, and detailed experimental context is provided. Key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a versatile chemical compound with a range of properties that make it effective as a plant growth regulator.[1] It is a colorless to pale yellow liquid and is soluble in organic solvents.[1] The citrate salt of DA-6 is a white crystalline solid that is readily soluble in water.[2]

| Property | Value | Reference |

| CAS Number | 10369-83-2 | [1] |

| IUPAC Name | 2-(diethylamino)ethyl hexanoate | [] |

| Synonyms | DA-6, Diethylaminoethyl hexanoate, 2-(Diethylamino)ethyl caproate | [4] |

| Molecular Formula | C12H25NO2 | [1] |

| Molecular Weight | 215.33 g/mol | [1] |

| Boiling Point | 277 °C | [] |

| Density | 0.907 g/cm³ | [] |

| Purity | Typically >98% | [1][] |

Synthesis

A one-step synthesis method for the citrate salt of this compound has been reported.[2]

Experimental Protocol: One-Step Synthesis of this compound Citrate

Materials:

-

Toluene

-

Hexanoic acid

-

Diethylaminoethanol

-

Tetrabutyl titanate (catalyst)

-

Citric acid monohydrate

-

Anhydrous ethanol

Procedure:

-

Charge a reaction kettle equipped with an oil-water separator with toluene, hexanoic acid, and diethylaminoethanol.

-

Add the catalyst, tetrabutyl titanate.

-

Heat the mixture to maintain a kettle temperature of 125–145 °C, allowing the toluene to reflux.

-

Continue the reflux for 4 to 4.5 hours, removing the water produced during the condensation reaction from the oil-water separator. The reaction progress is monitored by the amount of water collected.

-

Once the reaction reaches 85%–95% completion, begin to remove the toluene from the oil-water separator.

-

Increase the kettle temperature to 170–180 °C, then stop heating.

-

Cool the mixture to 80–90 °C and completely remove the remaining toluene.

-

Add citric acid monohydrate and anhydrous ethanol to the reaction kettle.

-

Stir the mixture at 80–90 °C until the citric acid monohydrate is fully dissolved.

-

Discharge the product mixture and allow it to crystallize.

-

The resulting crystals are then filtered and dried to yield this compound citrate.[2]

Mechanism of Action and Biological Activity

This compound (DA-6) acts as a broad-spectrum plant growth regulator by influencing a variety of physiological and biochemical processes.[4] Its primary effects are observed in the enhancement of photosynthesis, regulation of phytohormones, and improvement of stress tolerance.

Enhancement of Photosynthesis

DA-6 treatment has been shown to increase the chlorophyll content in plant leaves, leading to a higher photosynthetic rate.[5] This enhancement of photosynthesis contributes to increased biomass accumulation and overall plant growth. Transcriptome analysis in wheat has revealed that DA-6 upregulates genes involved in starch and sucrose metabolism, which are key components of carbon fixation and energy storage in plants.[6]

Regulation of Phytohormone Signaling

DA-6 modulates the levels and signaling pathways of several key plant hormones, including cytokinins (CTK) and abscisic acid (ABA).

-

Cytokinin (CTK): DA-6 promotes the synthesis of endogenous cytokinins by increasing the expression of CTK synthesis-related genes while reducing the expression of genes responsible for their breakdown.[7] This leads to higher levels of active cytokinins, which are known to promote cell division and delay senescence.

-

Abscisic Acid (ABA): In response to low-temperature stress, DA-6 helps maintain a high level of ABA.[7] ABA is a crucial hormone in stress signaling pathways, and its increased level enhances the plant's adaptability to adverse conditions.[7]

Improvement of Stress Tolerance

DA-6 has been demonstrated to improve plant tolerance to various abiotic stresses, such as low night temperature and drought. This is achieved through a combination of hormonal regulation and the induction of stress-responsive genes. For instance, under low-temperature stress, DA-6 induces the expression of C-repeat binding factor (CBF) genes, which are master regulators of the cold acclimation response.[7]

Signaling Pathways

The molecular mechanism of DA-6 action involves the regulation of complex signaling networks. Transcriptome analysis of wheat treated with DA-6 has identified the significant enrichment of genes in the "plant hormone signal transduction" pathway.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]

- 4. DA-6 ; diethyl aminoethyl hexanoate; this compound; 2-(Diethylamino)ethyl hexanoate; CAS NO 10369-83-2; highly effective cytokinin from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]

- 5. This compound | Plant Growth Regulator Manufacturer [weedcontrolproduct.com]

- 6. Transcriptome analysis reveals the mechanism by which spraying diethyl aminoethyl hexanoate after anthesis regulates wheat grain filling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exogenous DA-6 Improves the Low Night Temperature Tolerance of Tomato Through Regulating Cytokinin [frontiersin.org]

2-Diethylaminoethyl Hexanoate: A Technical Guide on its Discovery, Synthesis, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic compound primarily recognized for its potent activity as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological effects of this compound. While its application has been extensively explored in the agricultural sector to enhance crop yield and stress tolerance, this document also addresses the available technical data for a scientific audience, including those in drug development, highlighting the current knowledge gaps and potential areas for future research.

Discovery and History

This compound was reportedly first discovered by American scientists in the early 1990s.[1][2][3][4] It emerged as a high-efficiency plant growth regulator with a broad spectrum of effects.[1][4] Though the specific researchers or institutions behind its initial synthesis and characterization are not extensively documented in publicly available literature, it is understood to be an artificially synthesized compound not found in plants.[2] Its primary role has been established in agriculture, where it is used to improve the quality and yield of various crops.[5][6]

Chemical and Physical Properties

This compound is an ester of hexanoic acid and 2-diethylaminoethanol.[7] The pure form of the compound is a colorless or light brown oily substance.[7] It is insoluble in water but miscible with organic solvents such as methanol and ethanol.[7] Its citrate salt, however, presents as a white flaky crystalline powder that is soluble in water and polar organic solvents.[2][7] The compound is stable at room temperature and in acidic to neutral conditions, but it is prone to decomposition in alkaline environments.[1][2]

| Property | Value |

| Chemical Name | 2-(Diethylamino)ethyl hexanoate |

| Common Name | DA-6 |

| CAS Number | 10369-83-2 |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.33 g/mol |

| Appearance | Colorless to light brown oily liquid (pure); White flaky crystals (citrate salt) |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol) |

| Stability | Stable at room temperature and in acidic/neutral conditions; Decomposes in alkaline conditions |

Synthesis of this compound Citrate

Several methods for the synthesis of this compound have been developed. Early methods involved the reaction of fatty acid chlorides with an excess of diethylaminoethanol in a chloroform solvent. However, this method presented challenges due to the hydrolytic instability of the acid chloride and the corrosive nature of the hydrogen chloride byproduct.

A more recent and efficient one-step synthesis method for this compound citrate has been described in the patent literature (CN101293845A). This process involves the esterification of hexanoic acid with diethylaminoethanol using a catalyst.

Experimental Protocol: One-Step Synthesis

Materials:

-

Hexanoic acid

-

2-Diethylaminoethanol

-

Toluene

-

Tetrabutyl titanate (catalyst)

-

Citric acid monohydrate

-

Anhydrous ethanol

Procedure:

-

Toluene, hexanoic acid, and 2-diethylaminoethanol are added to a reaction vessel equipped with an oil-water separator.

-

The catalyst, tetrabutyl titanate, is introduced into the mixture.

-

The temperature is raised and maintained at 125-145°C to allow the toluene to reflux. The reflux reaction is carried out for 4 to 4.5 hours.

-

Water produced during the condensation reaction is removed via the oil-water separator. The extent of the reaction is monitored by the amount of water collected.

-

Once the reaction reaches 85-95% completion, toluene is distilled off from the oil-water separator.

-

The temperature of the reaction vessel is further increased to 170-180°C and then heating is discontinued.

-

The mixture is cooled to 80-90°C, and the remaining toluene is completely removed.

-

Citric acid monohydrate and anhydrous ethanol are added to the reaction vessel.

-

The mixture is stirred at 80-90°C until the citric acid is fully dissolved.

-

The product is then discharged, allowed to crystallize, and subsequently dried and filtered to yield this compound citrate.

References

- 1. Plant growth regulator DA-6 | [engebiotech.com]

- 2. Details introduction of DA-6 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. The magic of DA - 6 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 4. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 5. redoxagro.com [redoxagro.com]

- 6. Plant growth regulator Diethyl aminoethyl hexanoate (DA-6): Efficiently improve crop yield and quality [agriplantgrowth.com]

- 7. Buy this compound | 10369-83-2 [smolecule.com]

Synonyms and alternative names for DA-6 compound

An In-depth Technical Guide to the Synonyms and Alternative Names of the DA-6 Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for the chemical compound commonly known as DA-6. A plant growth regulator, DA-6 is recognized for its ability to enhance photosynthesis, increase chlorophyll content, and improve crop quality.[1][2] This document serves as a centralized reference for researchers, scientists, and professionals involved in drug development and agricultural science.

Chemical Identity and Nomenclature

The compound DA-6 is systematically known by several names across different contexts, from regulatory filings to scientific literature. A clear understanding of these synonyms is crucial for accurate literature searches, unambiguous communication, and correct identification of the substance.

Primary Chemical Name and Structure

The most commonly accepted chemical name for DA-6 is Diethyl Aminoethyl Hexanoate . Its chemical structure consists of a hexanoic acid backbone esterified with 2-(diethylamino)ethanol.

Synonyms and Alternative Names

The following table summarizes the various synonyms and alternative names for DA-6, along with their common contexts of use.

| Name | Type/Context | Reference |

| Diethyl Aminoethyl Hexanoate | Common Chemical Name | [1][3][4] |

| Hexanoic acid, 2-(diethylamino)ethyl ester | Systematic Chemical Name | [5][6] |

| 2-(Diethylamino)ethyl hexanoate | Systematic Chemical Name | [2][3][5] |

| 2-(Diethylamino)ethyl caproate | Synonym (Caproic acid is a common name for hexanoic acid) | [3][4][5] |

| DA-6 | Common Abbreviation/Trade Name | [1][2][3][4][7] |

| HKL 4 | Alternative Code | [3][5] |

| Anxianzhi | Alternative Name | [3][5] |

| Amine fresh ester | Descriptive Name | [2] |

| Diethylaminoethanol hexanoate | Systematic Name Variation | [2] |

| Hexanoic, 2-(diethylamino) ethyl ester citrate | Salt Form | [1][3][8] |

Key Identifiers

For unambiguous identification, the following registry numbers and identifiers are critical.

| Identifier | Value | Reference |

| CAS Number | 10369-83-2 | [1][2][3][4][6][7][8][9] |

| EINECS Number | 600-474-4 | [2][3] |

| Chemical Formula | C12H25NO2 | [1][2][3][4][5][10] |

| Molecular Weight | 215.33 g/mol | [1][2][3][4][10] |

| IUPAC Name | 2-(diethylamino)ethyl hexanoate | [5] |

| InChIKey | AEIJVYPRKAWFPN-UHFFFAOYSA-N | [3][5] |

Experimental Protocols for Compound Identification

To verify the identity of a sample purported to be DA-6, a combination of analytical techniques should be employed. The following are representative protocols for key analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate DA-6 from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable organic solvent such as ethanol, methanol, or acetone.[3][7][8]

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Compare the retention time and the resulting mass spectrum with a certified reference standard of DA-6. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DA-6 (215.33 g/mol ) and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of DA-6 by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Expected Signals: Look for characteristic signals corresponding to the ethyl groups of the diethylamino moiety, the methylene groups of the ethyl hexanoate chain, and the terminal methyl group of the hexanoate chain.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Acquire a standard carbon spectrum.

-

Expected Signals: Identify the carbonyl carbon of the ester and the various aliphatic carbons in the molecule.

-

-

Data Analysis: The chemical shifts, splitting patterns, and integration values of the observed signals should be consistent with the known structure of Diethyl Aminoethyl Hexanoate.

Visualization of Conceptual Workflow and Pathways

The following diagrams illustrate conceptual workflows and pathways related to the study and application of DA-6.

Analytical Workflow for DA-6 Identification

Caption: A typical analytical workflow for the identification and confirmation of the DA-6 compound.

Proposed Signaling Pathway for Plant Growth Regulation

Caption: A conceptual diagram of the proposed signaling pathway for DA-6 as a plant growth regulator.

References

- 1. Diethyl Aminoethyl hexanoate(DA-6)-Zhengzhou Zhengshi Chemical Co., Ltd. [zs-chemical.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. indiamart.com [indiamart.com]

- 5. Diethyl aminoethyl hexanoate | C12H25NO2 | CID 14795463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS:10369-83-2 - Rosewachem [rosewachem.com]

- 7. planthormones.en.made-in-china.com [planthormones.en.made-in-china.com]

- 8. Plant Growth Regulator Hormone Diethyl Amimoethyl Hexanote DA-6 98% TC with Wide Application Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 9. crop-life.com [crop-life.com]

- 10. greentreechem.com [greentreechem.com]

An In-depth Technical Guide on the Biological Activity of 2-(Diethylamino)ethyl caproate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 2-(Diethylamino)ethyl caproate (DA-6)

Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of 2-(Diethylamino)ethyl caproate, also known as Diethyl aminoethyl hexanoate or DA-6. The intended audience for this document includes professionals in research, science, and drug development.

Crucially, a thorough review of publicly available scientific literature reveals that the biological activity of 2-(Diethylamino)ethyl caproate (DA-6) is exclusively documented in the field of botany, where it is recognized as a plant growth regulator. There is a notable absence of published research on its pharmacological, toxicological, or pharmacokinetic properties in animal models or human subjects. Consequently, this guide will focus on its established role and mechanism of action in plants, as there is no data to support a discussion of its relevance to drug development at this time.

Introduction to 2-(Diethylamino)ethyl caproate (DA-6)

2-(Diethylamino)ethyl caproate is a synthetic organic compound identified by the CAS Number 10369-83-2. It is widely known by its common name, DA-6. Structurally, it is the ester of hexanoic acid and 2-(diethylamino)ethanol. While the core request for this guide was for information pertinent to drug development, the available scientific data exclusively pertains to its application in agriculture. In this context, DA-6 is utilized to enhance plant growth, improve crop yield, and increase plant tolerance to various environmental stresses.

Biological Activity and Mechanism of Action in Plants

In botanical applications, 2-(Diethylamino)ethyl caproate is recognized as a broad-spectrum plant growth regulator. Its primary effects include the promotion of cell division and elongation, enhancement of photosynthetic efficiency, and modulation of endogenous hormone signaling.

The proposed mechanism of action for DA-6 in plants involves several key physiological processes:

-

Increased Photosynthetic Activity: DA-6 has been shown to increase the levels of chlorophyll, a key component in the photosynthetic process. This leads to a higher rate of photosynthesis, which in turn boosts the plant's energy production and biomass accumulation.

-

Enhanced Nutrient and Water Uptake: The application of DA-6 promotes root development, leading to a more extensive root system. This enhances the plant's ability to absorb water and essential nutrients from the soil.

-

Modulation of Enzyme Activity: DA-6 is reported to increase the activity of key plant enzymes such as nitrate reductase and peroxidase. This can accelerate carbon and nitrogen metabolism, contributing to more robust growth.

-

Stress Resistance: By regulating water balance and bolstering metabolic activity, DA-6 helps plants to better withstand environmental stressors such as drought, cold, and certain diseases.

Quantitative Data on Biological Activity in Plants

The following table summarizes quantitative data from a study on the effects of DA-6 on soybean plants. This data is presented to illustrate the compound's biological effects in a botanical context.

| Parameter | Treatment Group (DA-6) | Control Group | Percentage Change |

| Plant Height | Data not specified | Data not specified | +21.0% |

| Leaf Area | Data not specified | Data not specified | +18.7% |

| Leaf Dry Weight | Data not specified | Data not specified | +66.4% |

| Soluble Protein Content | Data not specified | Data not specified | +27.7% |

| Soluble Sugar Content | Data not specified | Data not specified | +38.2% |

Note: The specific concentrations of DA-6 and the timing of measurements that resulted in these percentage changes were detailed in the source study but are summarized here for brevity.

Experimental Protocols (Botanical Studies)

Detailed experimental protocols for the evaluation of 2-(Diethylamino)ethyl caproate's effects on plants generally involve the following steps. This is a generalized protocol based on common practices in plant science.

Objective: To assess the impact of DA-6 on the growth and physiological parameters of a target plant species.

Materials:

-

2-(Diethylamino)ethyl caproate (DA-6) standard

-

Target plant species (e.g., soybean seedlings)

-

Potting medium

-

Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

-

Spectrophotometer for chlorophyll and protein assays

-

Equipment for measuring plant morphological characteristics (e.g., calipers, leaf area meter)

Procedure:

-

Plant Cultivation: Germinate seeds of the target plant species and grow them in a suitable potting medium under controlled environmental conditions.

-

Treatment Application: Prepare a stock solution of DA-6 and then dilute it to the desired experimental concentrations (e.g., 30, 60, 90 mg/L). Apply the DA-6 solutions to the plants, typically as a foliar spray or by drenching the soil, at a specific growth stage. A control group should be treated with a blank solution (without DA-6).

-

Data Collection: After a predetermined period, harvest the plants and measure various parameters.

-

Morphological Parameters: Measure plant height, stem diameter, leaf area, and the dry weight of different plant parts (leaves, stems, roots).

-

Physiological Parameters:

-

Chlorophyll Content: Extract chlorophyll from leaf tissue using a solvent (e.g., ethanol or acetone) and measure the absorbance at specific wavelengths using a spectrophotometer.

-

Soluble Protein and Sugar Content: Analyze plant tissues for the concentration of soluble proteins and sugars using established biochemical assays.

-

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of DA-6 compared to the control group.

Visualizations

Proposed Signaling Pathway of DA-6 in Plants

Caption: Proposed mechanism of 2-(Diethylamino)ethyl caproate (DA-6) in plant cells.

Experimental Workflow for Assessing DA-6 Activity in Plants

Caption: General workflow for experiments on the biological activity of DA-6 in plants.

Conclusion

2-(Diethylamino)ethyl caproate (DA-6) exhibits significant biological activity as a plant growth regulator, with documented effects on photosynthesis, nutrient uptake, and stress tolerance in various plant species. However, for the audience of researchers, scientists, and drug development professionals, it is imperative to note the current and complete lack of data regarding its pharmacological effects, mechanism of action in mammalian systems, and overall potential for therapeutic development. All available evidence points to its utility being confined to the agricultural sector. Further research would be required to determine if this compound has any relevant biological activity in a biomedical context.

The Role of 2-Diethylaminoethyl Hexanoate in Mitigating Plant Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiotic and biotic stresses represent significant threats to global agricultural productivity. The development of effective countermeasures to enhance plant resilience is a critical area of research. 2-Diethylaminoethyl hexanoate (DA-6) has emerged as a potent plant growth regulator with a demonstrated capacity to bolster stress tolerance across a range of plant species. This technical guide provides an in-depth analysis of the mechanisms by which DA-6 confers stress resistance, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

Introduction

This compound (DA-6) is a synthetic plant growth regulator known to enhance growth and increase yields.[1][2] Beyond its growth-promoting properties, DA-6 has shown significant efficacy in improving plant tolerance to a variety of environmental stressors, including drought, salinity, and extreme temperatures.[1][3] Its mechanism of action is multifaceted, involving the modulation of key physiological and biochemical processes within the plant. This guide synthesizes the current understanding of DA-6's role in plant stress response, providing a technical resource for researchers and professionals in the field.

Mechanisms of DA-6-Mediated Stress Tolerance

DA-6 enhances plant resilience to stress through several interconnected mechanisms:

-

Enhancement of Photosynthetic Efficiency: DA-6 treatment has been shown to increase chlorophyll content and the net photosynthetic rate in plants under stress.[4][5] This is achieved by upregulating the expression of genes related to chlorophyll synthesis and photosystem efficiency, thereby maintaining energy production even under adverse conditions.[4]

-

Regulation of Phytohormone Signaling: DA-6 influences the endogenous levels of key phytohormones involved in stress signaling. It can promote the accumulation of growth-promoting hormones like cytokinins (CTK) and gibberellins (GA) while modulating the levels of stress-related hormones such as abscisic acid (ABA).[4][5] This hormonal rebalancing helps to maintain growth and delay stress-induced senescence.

-

Activation of Antioxidant Defense Systems: A primary consequence of many abiotic stresses is the overproduction of reactive oxygen species (ROS), leading to oxidative damage. DA-6 stimulates the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which scavenge ROS and protect cellular components from damage.[2][5]

-

Improved Nitrogen Metabolism: Under low-temperature stress, DA-6 has been observed to improve nitrogen metabolism by modulating the activities of enzymes such as nitrate reductase and glutamine synthetase. This ensures a continued supply of essential nitrogen-containing compounds necessary for growth and defense.[6]

-

Osmotic Adjustment: DA-6 aids in osmotic adjustment under drought and salinity stress by promoting the accumulation of compatible osmolytes, which helps to maintain cellular turgor and water balance.[7]

Quantitative Data on DA-6 Efficacy

The following tables summarize the quantitative effects of DA-6 on various physiological and biochemical parameters in plants under different stress conditions.

Table 1: Effect of DA-6 on Photosynthetic Parameters under Stress

| Plant Species | Stress Type | DA-6 Concentration | Parameter | % Change with DA-6 (compared to stressed control) | Reference |

| Tomato | Low Night Temperature | 10 mg/L | Net Photosynthetic Rate (Pn) | Increased | [4] |

| Tomato | Low Night Temperature | 10 mg/L | Chlorophyll Content | Increased | [4] |

| Corn | Normal Conditions | 20 mg/L | Net Photosynthetic Rate (Pn) | Increased | [8] |

| Soybean | Normal Conditions | 10 mg/L | Net Photosynthetic Rate (Pn) | Increased | [8] |

| Creeping Bentgrass | Drought | 0.4 mM | Net Photosynthetic Rate (Pn) | Significantly higher | [1] |

Table 2: Effect of DA-6 on Antioxidant Enzyme Activity under Stress

| Plant Species | Stress Type | DA-6 Concentration | Enzyme | % Change with DA-6 (compared to stressed control) | Reference |

| Phaseolus vulgaris (cold-tolerant) | Low Temperature | 25 mg/L | POD | +68.95% | [2] |

| Phaseolus vulgaris (cold-sensitive) | Low Temperature | 25 mg/L | SOD | +160.63% | [2] |

| Phaseolus vulgaris (cold-sensitive) | Low Temperature | 25 mg/L | CAT | +85.56% | [2] |

| Creeping Bentgrass | Drought | 0.4 mM | SOD, POD, CAT, APX | Significantly promoted | [1] |

| White Clover | Drought | 2 mM | SOD, CAT | Significantly increased | [5] |

Table 3: Effect of DA-6 on Oxidative Stress Markers under Drought Stress

| Plant Species | DA-6 Concentration | Parameter | % Change with DA-6 (compared to stressed control) | Reference |

| Creeping Bentgrass | 0.4 mM | O₂⁻ content | -13% | [1] |

| Creeping Bentgrass | 0.4 mM | H₂O₂ content | -29% | [1] |

| Creeping Bentgrass | 0.4 mM | Malondialdehyde (MDA) content | -15% | [1] |

| White Clover | 2 mM | O₂⁻ content | -17.34% | [5] |

| White Clover | 2 mM | H₂O₂ content | -24.66% | [5] |

| White Clover | 2 mM | Malondialdehyde (MDA) content | -5% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Assessing DA-6 Effects on Low Night Temperature Stress in Tomato

-

Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seeds are germinated and grown in pots containing a suitable potting mix in a controlled environment chamber.

-

DA-6 Treatment: At the four-leaf stage, plants are sprayed with a 10 mg/L solution of DA-6 until the leaves are thoroughly wet. Control plants are sprayed with deionized water.

-

Stress Induction: Two days after treatment, a set of both DA-6-treated and control plants are subjected to low night temperature (LNT) stress (e.g., 6°C) during the dark period, while the day temperature is maintained at an optimal level (e.g., 25°C). Another set of plants is maintained under optimal conditions as a non-stressed control.

-

Data Collection and Analysis:

-

Photosynthetic Parameters: Net photosynthetic rate, stomatal conductance, and transpiration rate are measured using a portable photosynthesis system on the fourth fully expanded leaf at specified time points during the stress treatment.

-

Chlorophyll Content: Chlorophyll is extracted from leaf discs using 80% acetone and the absorbance is measured at 663 nm and 645 nm using a spectrophotometer.

-

Antioxidant Enzyme Assays: Leaf samples are homogenized in a suitable buffer. The activities of SOD, POD, and CAT are determined using established spectrophotometric assays.

-

Phytohormone Analysis: Endogenous levels of ABA and cytokinins are quantified from frozen leaf tissue using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Gene Expression Analysis: Total RNA is extracted from leaf tissue, and cDNA is synthesized. The relative expression levels of target genes (e.g., those involved in chlorophyll synthesis, photosystem function, and stress response) are determined by quantitative real-time PCR (qRT-PCR), with a suitable reference gene for normalization.[9]

-

Protocol for Evaluating DA-6 Effects on Drought Stress in Creeping Bentgrass

-

Plant Material and Growth Conditions: Clonal plants of creeping bentgrass (Agrostis stolonifera) are established in pots filled with sand and grown in a greenhouse.

-

DA-6 Treatment and Stress Induction: Plants are irrigated with Hoagland's solution with or without 0.4 mM DA-6 for three days. Subsequently, drought stress is induced by adding polyethylene glycol (PEG-6000) to the Hoagland's solution to achieve a specific water potential (e.g., -0.52 MPa). Control plants continue to receive Hoagland's solution without PEG. The treatment is maintained for a specified period (e.g., 9 days).

-

Data Collection and Analysis:

-

Relative Water Content (RWC): Leaf RWC is determined using the formula: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.

-

Oxidative Stress Markers:

-

Hydrogen Peroxide (H₂O₂): H₂O₂ content is measured spectrophotometrically by monitoring the absorbance of the titanium-peroxide complex.

-

Superoxide Radical (O₂⁻): The rate of O₂⁻ production is determined by monitoring the nitrite formation from hydroxylamine in the presence of O₂⁻.

-

Malondialdehyde (MDA): MDA content, an indicator of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

-

Antioxidant Enzyme Assays: The activities of SOD, POD, CAT, and ascorbate peroxidase (APX) are measured from leaf protein extracts using standard spectrophotometric methods.

-

Gene Expression Analysis: The transcript levels of genes related to photosynthesis (e.g., AsRuBisCo), chlorophyll biosynthesis and degradation, and senescence are analyzed using qRT-PCR.[1]

-

Signaling Pathways and Visualizations

DA-6 modulates complex signaling networks to enhance plant stress tolerance. The following diagrams, generated using Graphviz, illustrate key pathways.

Caption: General signaling pathway of DA-6 in plant stress response.

Caption: DA-6-mediated enhancement of the antioxidant defense pathway.

Caption: Experimental workflow for studying DA-6 effects on drought stress.

Conclusion

This compound (DA-6) represents a promising tool for enhancing crop resilience to a multitude of environmental stresses. Its ability to modulate photosynthesis, phytohormone signaling, and the antioxidant defense system provides a robust mechanism for mitigating stress-induced damage. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working to develop novel strategies for sustainable agriculture in the face of a changing climate. Further research into the precise molecular targets of DA-6 will continue to elucidate its full potential in crop improvement.

References

- 1. Diethyl aminoethyl hexanoate mitigates drought-stimulated leaf senescence via the regulation of water homeostasis, chlorophyll metabolism, and antioxidant defense in creeping bentgrass [maxapress.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exogenous DA-6 Improves the Low Night Temperature Tolerance of Tomato Through Regulating Cytokinin [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Diethyl aminoethyl hexanoate reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress [frontiersin.org]

- 8. cropj.com [cropj.com]

- 9. Gene expression analysis reveals important pathways for drought response in leaves and roots of a wheat cultivar adapted to rainfed cropping in the Cerrado biome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Diethylaminoethyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethyl hexanoate, also known as DA-6, is a synthetic plant growth regulator that has garnered significant attention in agricultural science. It belongs to the class of tertiary amine esters and is recognized for its ability to enhance plant growth, improve stress tolerance, and increase crop yields. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of this compound, with a focus on providing detailed experimental protocols and data for research and development purposes.

Molecular Structure and Chemical Properties

This compound is an ester formed from hexanoic acid and 2-(diethylamino)ethanol.[1] Its molecular structure consists of a hexanoate backbone, a flexible six-carbon chain, connected via an ester linkage to a 2-diethylaminoethyl group.

Molecular Structure Visualization:

Caption: 2D representation of the molecular structure of this compound.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2-(diethylamino)ethyl hexanoate | |

| Synonyms | DA-6, Diethyl aminoethyl hexanoate, 2-(Diethylamino)ethyl caproate | [] |

| CAS Number | 10369-83-2 | |

| Molecular Formula | C₁₂H₂₅NO₂ | |

| Molecular Weight | 215.34 g/mol | |

| Appearance | Colorless to yellow transparent liquid | [] |

| Boiling Point | 277 °C | [] |

| Density | 0.907 g/cm³ | [] |

| Purity | >97% |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of hexanoic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst.[1] A detailed one-step synthesis protocol adapted from patent literature is provided below.[3]

Materials:

-

Hexanoic acid

-

2-(Diethylamino)ethanol

-

Toluene

-

Tetrabutyl titanate (catalyst)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add equimolar amounts of hexanoic acid and 2-(diethylamino)ethanol.

-

Add toluene as a solvent (weight ratio of toluene to hexanoic acid can range from 0.7:1 to 1.0:1).[3]

-

Add a catalytic amount of tetrabutyl titanate (weight ratio of catalyst to hexanoic acid can range from 0.025:1 to 0.04:1).[3]

-

Heat the reaction mixture to reflux (kettle temperature of 125-145 °C) and continuously remove the water formed during the reaction using the Dean-Stark trap.[3]

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 4-4.5 hours when the theoretical amount of water has been collected.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the hexanoate chain and the diethylaminoethyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key expected peaks are listed in Table 2.

Table 2: Expected FTIR Spectral Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1735 | C=O (Ester) | Stretching |

| ~1170 | C-O (Ester) | Stretching |

| ~2960-2850 | C-H (Alkyl) | Stretching |

| ~1465 | C-H (Alkyl) | Bending |

Experimental Workflow for Synthesis and Characterization:

Caption: Workflow for the synthesis and characterization of this compound.

Mechanism of Action as a Plant Growth Regulator

This compound exerts its effects on plant growth and development by modulating various physiological and biochemical processes, primarily through its influence on phytohormone signaling pathways.[4]

Influence on Phytohormone Signaling

Studies have shown that this compound can impact the endogenous levels and signaling of several key plant hormones, including auxins, cytokinins, and gibberellins, while decreasing the levels of the stress hormone abscisic acid.[4][5]

Simplified Phytohormone Signaling Pathway:

Caption: Simplified overview of the influence of this compound on phytohormone signaling and plant growth.

-

Auxin Signaling: By increasing auxin levels, this compound promotes cell elongation and division, which are fundamental processes for plant growth.[4]

-

Cytokinin and Gibberellin Signaling: Elevated levels of cytokinins and gibberellins also contribute to cell division and expansion, leading to overall biomass accumulation.[4][5]

-

Abscisic Acid (ABA) Signaling: The reduction in ABA, a key stress hormone, can enhance a plant's tolerance to various environmental stresses.[4]

Enhancement of Photosynthesis

This compound has been shown to increase the chlorophyll content in plant leaves.[6] Chlorophyll is the primary pigment responsible for capturing light energy during photosynthesis. An increase in chlorophyll content can lead to a higher rate of photosynthesis, resulting in greater production of carbohydrates and energy for plant growth.

Conclusion

This compound is a potent plant growth regulator with a well-defined molecular structure and a multifaceted mechanism of action. This technical guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and an insight into its biological functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of agriculture, chemistry, and drug development, facilitating further investigation and application of this promising compound.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 3. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]

- 4. Frontiers | Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress [frontiersin.org]

- 5. cropj.com [cropj.com]

- 6. researchgate.net [researchgate.net]

2-Diethylaminoethyl Hexanoate: A Comprehensive Technical Guide for Chemical Intermediates in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Diethylaminoethyl hexanoate, a versatile chemical intermediate with significant applications in various scientific fields, including its emerging role in drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its utility as a building block for more complex molecules.

Chemical and Physical Properties

This compound, also known as DA-6 in agricultural applications, is a tertiary amine ester. Its physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5][6]

| Property | Value |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.33 g/mol |

| CAS Number | 10369-83-2 |

| Appearance | Colorless to yellow transparent liquid |

| Boiling Point | 277 °C |

| Density | 0.907 g/cm³ |

| Purity | Typically ≥97-98% |

| Solubility | Slightly soluble in water; soluble in most organic solvents |

Synthesis of this compound Citrate: An Experimental Protocol

This compound is primarily synthesized through the esterification of hexanoic acid with 2-diethylaminoethanol. The following one-step synthesis protocol for its citrate salt is adapted from established methodologies and provides a high-yield route to this intermediate.[7]

Materials:

-

Hexanoic acid

-

2-Diethylaminoethanol

-

Toluene

-

Tetrabutyl titanate [Ti(Bu)₄] (catalyst)

-

Citric acid monohydrate

-

Anhydrous ethanol

Equipment:

-

Reaction kettle equipped with an oil-water separator and a reflux condenser

-

Heating mantle

-

Stirrer

-

Filtration apparatus

Procedure:

-

Charge the reaction kettle with toluene, hexanoic acid, and 2-diethylaminoethanol in equimolar amounts.

-

Add a catalytic amount of tetrabutyl titanate to the mixture.

-

Heat the mixture to 125-145°C to initiate reflux.

-

Maintain the reflux for 4-4.5 hours, continuously removing the water produced during the condensation reaction using the oil-water separator. The extent of the reaction can be monitored by the amount of water collected.

-

Once the reaction has reached 85-95% completion, begin to remove the toluene by distillation.

-

After the majority of the toluene has been removed, increase the temperature to 170-180°C to drive off any remaining solvent.

-

Cool the reaction mixture to 80-90°C.

-

Add citric acid monohydrate and anhydrous ethanol to the reaction kettle and stir until the citric acid is completely dissolved.

-

Discharge the product mixture and allow it to cool, which will induce crystallization of the diethylaminoethanol hexanoate citrate.

-

Collect the crystalline product by filtration and dry thoroughly. This process typically yields the product in the range of 80-93%.[7]

Characterization Data

The structural integrity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl groups of the diethylamino moiety, the methylene groups of the hexanoate chain, and the methylene groups of the ethyl ester chain. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the hexanoate alkyl chain, and the carbons of the diethylaminoethyl group. |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the C=O stretch of the ester group (typically around 1735 cm⁻¹), along with C-H and C-N stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z 215.33, along with characteristic fragmentation patterns.[1][8] |

Applications as a Chemical Intermediate in Drug Development

While this compound is widely recognized as a plant growth regulator, its utility as a chemical intermediate in the synthesis of pharmaceuticals is a key area of interest for researchers in drug development.[9] Its structure, featuring a tertiary amine and an ester, makes it a valuable scaffold for the synthesis of a variety of bioactive molecules.

A prominent example of a drug synthesized using a precursor containing the 2-diethylaminoethanol moiety is Procaine . Procaine is a local anesthetic that functions by blocking voltage-gated sodium channels in nerve cell membranes.

Synthesis Pathway of this compound

The synthesis of this compound can be visualized as a straightforward esterification reaction.

Caption: General synthesis pathway for this compound.

Experimental Workflow for Synthesis and Purification

The general laboratory workflow for the synthesis and subsequent purification of this compound is outlined below.

Caption: A typical laboratory workflow for the synthesis of this compound.

Example of a Downstream Application: Procaine's Mechanism of Action

The 2-diethylaminoethanol portion of this compound is a key structural feature in the local anesthetic procaine. Recent research has also elucidated procaine's anti-cancer properties, which involve the inhibition of key signaling pathways.

Caption: Procaine inhibits PI3K/AKT and ERK pathways, leading to apoptosis.

This example highlights the potential for developing novel therapeutics by utilizing this compound as a starting material for creating molecules that can modulate critical cellular signaling pathways.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications and significant potential for future discoveries. Its straightforward synthesis and reactive functional groups make it an attractive building block for chemists in academia and industry. For drug development professionals, the structural motifs accessible from this intermediate offer promising avenues for the design and synthesis of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for its use in the laboratory.

References

- 1. Diethyl aminoethyl hexanoate | C12H25NO2 | CID 14795463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]

- 8. Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Buy Online CAS Number 220439-24-7 - TRC - this compound Citrate Salt | LGC Standards [lgcstandards.com]

Initial Studies on Hexanoic Acid 2-(diethylamino)ethyl Ester (DA-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoic acid 2-(diethylamino)ethyl ester, commonly known as DA-6, is a synthetic tertiary amine that has been investigated primarily for its role as a plant growth regulator. Initial studies have focused on its ability to enhance stress tolerance in various crops by modulating physiological and biochemical pathways. This technical guide provides a comprehensive overview of the existing scientific literature on DA-6, with a focus on its mechanism of action in plants, available quantitative data, and detailed experimental protocols. While the current body of research is centered on agricultural applications, this document aims to consolidate the foundational knowledge for researchers and scientists who may be interested in exploring its potential in other biological systems.